Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
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Overview
Description
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is a synthetic compound with the molecular formula C36H48N4O7 and a molecular weight of 648.79 g/mol . It is often used in biochemical research due to its specific properties and interactions with biological molecules.
Mechanism of Action
Target of Action
The primary target of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is the proteasome , a cellular complex that breaks down proteins . This compound acts as a proteasome inhibitor .
Mode of Action
This compound interacts with the proteasome and blocks its action . This prevents the proteasome from breaking down proteins, leading to changes in cellular processes that depend on protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include the individual amino acids and their oxidized derivatives .
Scientific Research Applications
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Employed in studies of enzyme-substrate interactions, particularly in the context of protease activity.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar structural features but differing in the terminal functional group.
Benzyloxycarbonyl-leucyl-leucyl-phenylalanine: Another tripeptide with a different amino acid sequence.
Uniqueness
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is unique due to its specific sequence of leucine residues and the presence of the 4-methyl-coumaryl-7-amide group. This structure confers distinct biochemical properties, making it particularly useful in studies of protease activity and inhibition .
Properties
CAS No. |
152015-61-7 |
---|---|
Molecular Formula |
C36H48N4O7 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |
InChI Key |
WYINEYKFNBTACN-DTXPUJKBSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Appearance |
Assay:≥98%A solid |
Key on ui other cas no. |
152015-61-7 |
Synonyms |
enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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